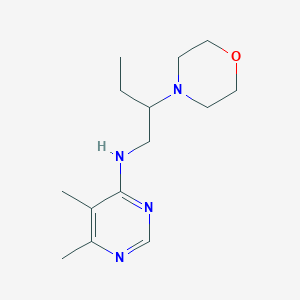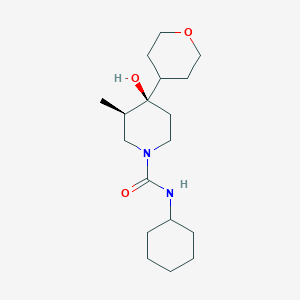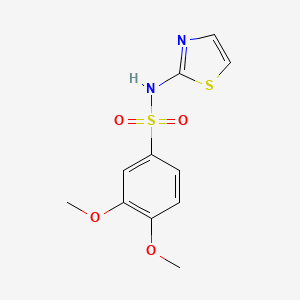![molecular formula C14H11N3S B5615758 4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)
4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine and similar compounds involves catalyzed reactions and specific precursors to form the thiadiazole moiety. For instance, new compounds including 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized using manganese(II) nitrate and manganese(II) acetate as catalysts in reactions that involve cyclization and condensation steps. These processes are crucial for the formation of the thiadiazole ring, which is a key structural component of the target compound (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine has been characterized using techniques such as X-ray crystallography and density functional theory (DFT) studies. These analyses provide detailed information on the atomic arrangement, bond lengths, angles, and overall geometry of the molecule. For example, the structure is stabilized through intramolecular and intermolecular hydrogen bonding, crystallizing in specific space groups that reflect the molecule's symmetry and molecular interactions (Dani et al., 2013).
Chemical Reactions and Properties
4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including substitutions, additions, and cyclizations, due to its reactive sites. These reactions can alter the compound's properties and lead to derivatives with different chemical functionalities and potential applications. The reactivity is influenced by the electron-withdrawing or electron-donating nature of the substituents on the thiadiazole and pyridine rings, affecting the compound's behavior in chemical transformations.
Physical Properties Analysis
The physical properties of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications. For instance, the crystalline structure, as determined by X-ray diffraction, reveals the molecule's solid-state configuration and packing, which are critical for its physical behavior (Dani et al., 2013).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical process that “4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine” is involved in. For example, many 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the synthesis of proteins in bacteria .
Propriétés
IUPAC Name |
2-methyl-5-(2-pyridin-4-ylphenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-10-16-17-14(18-10)13-5-3-2-4-12(13)11-6-8-15-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGEAUCTYQGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)
![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)
![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)

![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5615739.png)
![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![2-(3-methoxyphenyl)-5-(pyridin-4-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615745.png)
![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)


![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)